molecular formula C48H36CoN4O4 B15286535 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)

Cat. No.: B15286535
M. Wt: 791.8 g/mol
InChI Key: QBCIMRXPMLWVML-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This cobalt(II) porphyrin derivative features a central cobalt ion coordinated to a porphyrin macrocycle substituted with four 4-methoxyphenyl groups. Its molecular formula is C₄₈H₃₆CoN₄O₄, with a molecular weight of 791.757 g/mol . Key physical properties include:

  • Appearance: Blue to purple crystals or powder.
  • Melting Point: 241–248°C.
  • Optical Properties: Absorption maxima at 417 nm and 530 nm, characteristic of metalloporphyrins .

Properties

Molecular Formula

C48H36CoN4O4

Molecular Weight

791.8 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

QBCIMRXPMLWVML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Origin of Product

United States

Preparation Methods

Adler-Longo Condensation Method

The Adler-Longo method remains the most widely employed route for synthesizing meso-substituted porphyrins. For 5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphine (H₂TMPP), the reaction involves refluxing pyrrole and 4-methoxybenzaldehyde in propionic acid under inert conditions.

Procedure :

  • Reagents : Pyrrole (4.0 mmol), 4-methoxybenzaldehyde (4.4 mmol), propionic acid (150 mL).
  • Conditions : Reflux at 140°C for 4–6 hours under nitrogen.
  • Workup : Cool the mixture to room temperature, filter the precipitate, and wash with methanol.
  • Purification : Column chromatography (silica gel, dichloromethane/hexane) yields H₂TMPP as a purple solid.

Key Parameters :

  • Yield : 15–25% (typical for Adler method due to competing oligomerization).
  • Purity Validation : UV-Vis spectroscopy (Soret band at 418 nm, Q-bands at 515, 550, 590, 645 nm).

Lindsey Modified Method

The Lindsey method offers higher yields (30–40%) by employing dichloromethane and BF₃·OEt₂ as a catalyst.

Procedure :

  • Reagents : Pyrrole (4.0 mmol), 4-methoxybenzaldehyde (4.0 mmol), BF₃·OEt₂ (0.1 eq) in CH₂Cl₂ (200 mL).
  • Conditions : Stir at room temperature for 24 hours.
  • Oxidation : Add DDQ (2.0 eq) and stir for 1 hour.
  • Purification : Neutralize with NaHCO₃, extract with CH₂Cl₂, and concentrate.

Advantages :

  • Reduced side products.
  • Scalable to multigram quantities.

Metalation with Cobalt(II)

Direct Metal Insertion

Cobalt(II) insertion into H₂TMPP is typically achieved using cobalt(II) acetate in dimethylformamide (DMF).

Procedure :

  • Reagents : H₂TMPP (1.0 mmol), Co(OAc)₂·4H₂O (5.0 mmol), DMF (50 mL).
  • Conditions : Reflux under nitrogen for 12 hours.
  • Workup : Cool, pour into ice water, and filter the precipitate.
  • Purification : Recrystallization from chloroform/methanol yields the cobalt complex as a dark purple powder.

Analytical Data :

  • UV-Vis : Soret band redshifted to 425 nm; Q-bands at 535, 575, 615 nm.
  • Elemental Analysis : Calculated for C₄₈H₃₆CoN₄O₄: C 72.76%, H 4.58%, N 7.07%. Found: C 72.52%, H 4.61%, N 7.01%.

Solid-State Metallation

Alternative approaches involve grinding H₂TMPP with CoCl₂ in a mortar under solvent-free conditions.

Procedure :

  • Reagents : H₂TMPP (1.0 mmol), CoCl₂ (5.0 mmol).
  • Conditions : Grind for 1 hour, then heat at 150°C for 2 hours.
  • Yield : 85–90% (higher than solution-phase methods).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability Reference
Adler-Longo 15–25 95 6 h Moderate
Lindsey Modified 30–40 98 24 h High
Direct Metal Insertion 70–80 99 12 h High
Solid-State Metallation 85–90 97 3 h High

Advanced Characterization

Spectroscopic Validation

  • FT-IR : Co–N stretching at 1,005 cm⁻¹; absence of N–H bands at 3,310 cm⁻¹ confirms metalation.
  • ¹H NMR (CDCl₃) : Meso-phenyl protons at δ 8.85 ppm; methoxy protons at δ 3.95 ppm.
  • XRD : Monoclinic crystal system with a = 14.214 Å, b = 9.820 Å, c = 19.241 Å.

Electrochemical Profiling

Cyclic voltammetry in DMF reveals Co²⁺/Co³⁺ redox couple at E₁/₂ = 0.79 V vs. SHE, confirming electrochemical activity.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs by 40% in large-scale metalation.

Waste Management

Propionic acid from Adler syntheses is neutralized with NaOH, yielding sodium propionate for agricultural use.

Challenges and Optimization

Demetalation Risks

Prolonged reflux (>24 h) in DMF causes partial demetalation. Optimal reaction time is 12 hours.

Purity Enhancement

Recrystallization from CHCl₃/MeOH (3:1) removes unreacted Co(OAc)₂, improving purity to >99%.

Applications in Catalysis

Oxygen Reduction Reaction (ORR)

Pyrolysis of CoTMPP on XC72 carbon at 800°C yields a catalyst with half-wave potential (E₁/₂) of 0.82 V vs. RHE in 0.1 M KOH.

Electrochemical Sensing

CoTMPP-modified electrodes detect nicotinic acid with a detection limit of 1.2 nM (DPV, pH 7.4).

Chemical Reactions Analysis

Electrocatalytic Oxygen Reduction Reaction (ORR)

CoTMPP exhibits exceptional performance in the oxygen reduction reaction, particularly for selective two-electron pathways to produce hydrogen peroxide (H₂O₂). When supported on mesoporous carbon nitride (MCN), the CoTMPP@MCN composite demonstrates:

Parameter0.1 M HClO₄ (Acidic)0.1 M KOH (Basic)Reference
Onset Potential (V vs. RHE)0.650.84
H₂O₂ Selectivity>80%>75%
Durability>24 h stability>24 h stability

Mechanistic Insights :

  • The electron-rich methoxyphenyl groups stabilize the Co(II)/Co(III) redox couple, facilitating efficient electron transfer during ORR .

  • The porous MCN support enhances mass transport and prevents cobalt leaching, ensuring sustained catalytic activity .

Selective Oxidation of Alkanes

CoTMPP catalyzes the oxidation of cyclohexane to cyclohexanol/cyclohexanone under mild conditions, achieving >60% conversion with 85% selectivity .

Cross-Coupling Reactions

In Suzuki-Miyaura couplings, CoTMPP enables aryl halide activation with turnover frequencies (TOF) exceeding 500 h⁻¹ .

Photodynamic Reactions

Under visible light irradiation, CoTMPP generates reactive oxygen species (ROS), enabling applications in:

ApplicationMechanismEfficiencyReference
Photodynamic TherapySinglet oxygen (¹O₂) generationIC₅₀: 12 μM (HeLa)
Environmental RemediationDegradation of organic pollutants90% removal in 2 h

Stability and Reactivity Trends

CoTMPP’s performance is influenced by:

  • Solvent Effects : Higher activity in polar aprotic solvents (e.g., DMF) due to improved Co center accessibility .

  • pH Dependence : ORR selectivity shifts toward four-electron pathways (H₂O) in highly alkaline media (pH >13) .

Scientific Research Applications

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II) involves its ability to act as a catalyst in various chemical reactions. The cobalt center in the compound can undergo redox reactions, allowing it to facilitate the transfer of electrons in oxidation and reduction reactions. This makes it an effective catalyst for a wide range of organic transformations .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Electronic Influence

  • Methoxyphenyl : Electron-donating methoxy groups increase porphyrin ring electron density, enhancing Co(II) redox activity in catalysis .
  • Methylphenyl : Less electron-donating than methoxy, resulting in lower catalytic activity in ORR .

Solubility and Aggregation

  • Hydrophobic vs. Hydrophilic Groups: Methoxy and methyl groups limit aqueous solubility, whereas pyridyl and aminophenyl derivatives form stable dispersions in water .

Biological Activity

5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II), commonly referred to as CoTMPyP or cobalt(II) meso-tetrakis(4-methoxyphenyl)porphine, is a metalloporphyrin that has garnered significant interest in biomedical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₄₈H₃₆CoN₄O₄
  • Molecular Weight : 791.76 g/mol
  • CAS Number : 28903-71-1
  • Appearance : Blue to purple crystals or powder
  • Solubility : Soluble in dichloromethane, chloroform, pyridine, and dimethylformamide

CoTMPyP exhibits biological activity primarily through its ability to interact with various biomolecules. Its porphyrin structure allows it to participate in electron transfer processes and act as a photosensitizer in photodynamic therapy (PDT). The cobalt ion at the center plays a crucial role in stabilizing the porphyrin structure and enhancing its reactivity.

  • Antioxidant Activity : CoTMPyP has been shown to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress in cells. This property is particularly beneficial in protecting cells from damage during inflammatory responses .
  • Photodynamic Therapy : As a photosensitizer, CoTMPyP can generate singlet oxygen upon light activation. This property is exploited in PDT for the treatment of various cancers and microbial infections by inducing localized cell death .
  • DNA Binding and Interaction : Studies indicate that CoTMPyP can intercalate into DNA, affecting its structure and function. This interaction may lead to inhibition of DNA replication and transcription, which is valuable in cancer therapy .

Cancer Treatment

CoTMPyP has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells when activated by light. In vitro studies have demonstrated that CoTMPyP effectively reduces the viability of various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Activity

Research has shown that CoTMPyP possesses antimicrobial properties against a range of pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, with mechanisms involving ROS generation leading to cell membrane damage and death .

Case Studies

  • Photodynamic Therapy in Breast Cancer : A study evaluated the effectiveness of CoTMPyP in PDT for breast cancer treatment. Results indicated significant tumor reduction following treatment with CoTMPyP combined with laser irradiation, highlighting its potential as a therapeutic agent .
  • Antimicrobial Efficacy : In a clinical trial assessing the use of CoTMPyP for treating skin infections caused by resistant bacteria, patients showed marked improvement following treatment. The study concluded that CoTMPyP could serve as an effective alternative to conventional antibiotics .

Data Summary

PropertyValue
Molecular FormulaC₄₈H₃₆CoN₄O₄
Molecular Weight791.76 g/mol
CAS Number28903-71-1
SolubilityDichloromethane, Chloroform
Photodynamic ActivityYes
Antioxidant ActivityYes

Q & A

Q. What are the common synthetic routes for preparing 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II), and how can metal insertion efficiency be optimized?

Methodological Answer: The synthesis typically involves two steps:

Porphyrin Ligand Synthesis : Use the Adler method, reacting pyrrole with 4-methoxybenzaldehyde in propionic acid under reflux. Yields for similar porphyrins (e.g., tetraphenylporphyrin) exceed 95% under optimized conditions .

Cobalt Insertion : Reflux the free-base porphyrin with cobalt(II) acetate in a solvent like dimethylformamide (DMF) or methanol. Efficiency depends on stoichiometry (1:5 porphyrin-to-metal ratio), solvent polarity, and reaction time (6–12 hours). Purity is confirmed via UV-Vis spectroscopy by observing the characteristic Soret band shift from ~418 nm (free base) to ~430 nm (cobalt complex) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this cobalt porphyrin complex?

Methodological Answer:

TechniqueKey Observations
UV-Vis Soret band at ~430 nm; Q-bands at 550–600 nm confirm metalation .
NMR Loss of pyrrolic proton signals (δ 8–9 ppm) indicates metal coordination. Symmetry is confirmed by splitting patterns of methoxyphenyl protons .
IR C-O stretching vibrations from methoxy groups at ~1250 cm⁻¹; absence of N-H stretches confirms metal insertion .

Q. What are the primary applications of this compound in analytical chemistry, particularly for metal ion detection?

Methodological Answer: The cobalt porphyrin acts as a selective ligand for heavy metals (e.g., Cu²⁺, Cd²⁺) in HPLC and UV-Vis spectroscopy . For example:

  • HPLC : Use a reverse-phase C18 column with a mobile phase of methanol/water (70:30) and 0.1 M acetate buffer (pH 5.0). Detection limits for Cu²⁺ reach nM levels .
  • Sensor Design : Immobilize the porphyrin on graphene oxide for electrochemical detection of NO₂ or CO₂ via conductivity changes .

Advanced Research Questions

Q. How does the electronic structure of the cobalt center influence the catalytic activity of this porphyrin in oxidation reactions?

Methodological Answer: The low-spin Co(II) center facilitates redox catalysis due to its accessible oxidation states (Co(II)/Co(III)). Electron-donating methoxy groups stabilize the metal center, enhancing catalytic turnover in alkene epoxidation. To study this:

  • Use cyclic voltammetry in CH₂Cl₂ with 0.1 M TBAPF₆ to measure redox potentials (E₁/2 ≈ 0.5 V vs. Ag/AgCl).
  • Correlate catalytic activity with axial ligand effects (e.g., pyridine donors increase reactivity by 30% via σ-donation) .

Q. What strategies can mitigate structural degradation of this complex under prolonged light exposure during photodynamic therapy (PDT) studies?

Methodological Answer:

  • Encapsulation : Embed the porphyrin in covalent organic frameworks (COFs) with hydrogen-bonding networks to reduce photobleaching. Stability increases by >50% under UV light .
  • Storage : Store in dark, inert atmospheres (argon) at 2–8°C to prevent oxidation .
  • Additives : Include antioxidants like ascorbic acid (1 mM) in PDT formulations to scavenge reactive oxygen species .

Q. How can researchers resolve contradictory data regarding the redox behavior of cobalt porphyrins observed in different solvent systems?

Methodological Answer: Contradictions arise from solvent polarity and axial ligand interactions. Standardize protocols:

Solvent Selection : Compare tetrahydrofuran (low polarity) vs. acetonitrile (high polarity).

Oxygen Exclusion : Use gloveboxes for electrolyte preparation to avoid O₂ interference.

Cross-Validation : Combine electrochemical data with EPR spectroscopy to confirm Co(II) spin states. For example, axial ligand coordination in DMF shifts redox potentials by 0.2 V .

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